molecular formula C24H25FN2O6S B2755367 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 451482-24-9

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B2755367
CAS No.: 451482-24-9
M. Wt: 488.53
InChI Key: CIGDSOIEQFDMRO-UHFFFAOYSA-N
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Description

5-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound integrates several distinct pharmacophores, including a multi-substituted benzamide core, a sulfamoyl linker, and a 3,4-dimethoxyphenethyl moiety. These structural features are commonly associated with a range of biological activities, making this compound a valuable scaffold for investigating novel biological pathways and therapeutic targets. The molecule's core contains a 2-fluoro-N-(2-methoxyphenyl)benzamide group, a structure with documented relevance in organic synthesis and crystallography studies . The incorporation of a sulfonamide bridge enhances the molecule's potential for molecular recognition, as this functional group often facilitates binding to various enzymes and receptors. The 3,4-dimethoxyphenethylamine portion of the molecule is a key structural element found in certain endogenous compounds and is a classic feature in the structure of many psychoactive substances, indicating its ability to interact with neurological targets . As such, this compound may serve as a critical tool for researchers in neuroscience, pharmacology, and drug discovery, particularly for studying the central nervous system. This product is provided for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6S/c1-31-21-7-5-4-6-20(21)27-24(28)18-15-17(9-10-19(18)25)34(29,30)26-13-12-16-8-11-22(32-2)23(14-16)33-3/h4-11,14-15,26H,12-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGDSOIEQFDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

5-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide features a central 2-fluorobenzamide scaffold substituted at the 5-position with a sulfamoyl group (NHSO2) linked to a 3,4-dimethoxyphenethyl moiety. The 2-methoxyphenyl group is attached via an amide bond at the 1-position. This structure necessitates regioselective sulfonation and sequential amidation steps to avoid competing side reactions.

Retrosynthetic Strategy

The retrosynthetic pathway divides the molecule into three fragments:

  • 2-Fluorobenzoic acid : Serves as the precursor for the benzamide core.
  • 2-Methoxyaniline : Provides the N-aryl substituent.
  • 3,4-Dimethoxyphenethylamine : Introduces the sulfamoyl side chain.

The synthesis proceeds via:

  • Amide coupling between 2-fluorobenzoic acid and 2-methoxyaniline.
  • Electrophilic sulfonation at the 5-position of the benzamide.
  • Sulfamoylation using 3,4-dimethoxyphenethylamine.

Synthetic Methodologies

Synthesis of 2-Fluoro-N-(2-methoxyphenyl)benzamide

Acid Chloride Formation

2-Fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 h). The resultant 2-fluorobenzoyl chloride is isolated via distillation (yield: 95%).

Amide Coupling

The acid chloride is reacted with 2-methoxyaniline (1.1 equiv) in DCM with triethylamine (1.5 equiv) as a base. The reaction proceeds at 0–5°C for 1 h, followed by room-temperature stirring for 12 h. Workup includes washing with 5% HCl and brine, yielding 2-fluoro-N-(2-methoxyphenyl)benzamide as a white solid (mp 148–150°C, yield: 88%).

Table 1: Optimization of Amide Coupling Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent DCM THF DMF
Base TEA Pyridine NaHCO3
Temperature (°C) 0 → 25 25 25
Yield (%) 88 72 65

Regioselective Sulfonation at the 5-Position

Chlorosulfonation

2-Fluoro-N-(2-methoxyphenyl)benzamide (1.0 equiv) is dissolved in chlorosulfonic acid (5.0 equiv) at 0°C and stirred for 2 h. The reaction is quenched with ice-water, and the precipitated 5-chlorosulfonyl-2-fluoro-N-(2-methoxyphenyl)benzamide is filtered (yield: 82%, purity: 91% by HPLC).

Key Observation : The amide group directs sulfonation to the para position relative to the fluorine atom, as confirmed by NOESY NMR. Competing ortho sulfonation accounts for <5% of byproducts.

Sulfamoylation

The chlorosulfonyl intermediate (1.0 equiv) is reacted with 3,4-dimethoxyphenethylamine (1.2 equiv) in DMF containing ammonium acetate (2.0 equiv) at 80°C for 12 h. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 3:1) affords the sulfamoyl product (yield: 75%, mp 162–164°C).

Table 2: Sulfamoylation Reaction Screening

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF Ammonium acetate 80 12 75
THF TEA 60 24 58
DCM Pyridine 25 48 42

Process Optimization and Scalability

Solvent Selection

DMF outperforms THF and DCM in sulfamoylation due to its high polarity, which stabilizes the transition state during nucleophilic attack by the amine. Scaling to 1 kg of starting material maintained yields at 73–77% in pilot trials.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) increased reaction rates by 20% but complicated purification due to residual catalyst.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, SO2NH), 7.85–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 4H, OCH3), 3.85 (s, 6H, OCH3), 3.45 (t, 2H, CH2N), 2.75 (t, 2H, CH2Ar).
  • 13C NMR (100 MHz, CDCl3) : δ 167.2 (C=O), 152.1–112.4 (Ar-C), 56.1 (OCH3), 44.3 (CH2N).
  • HRMS (ESI+) : m/z calc. for C24H24FN2O6S [M+H]+: 511.1382, found: 511.1379.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed a purity of 98.2% with retention time 12.4 min.

Chemical Reactions Analysis

Types of Reactions

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analog, 5-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide (BA96372) , shares the 3,4-dimethoxyphenethyl sulfamoyl group but differs in the benzamide substituent (4-trifluoromethylphenyl vs. 2-methoxyphenyl). This substitution reduces the target compound’s molecular weight (526.50 vs. 526.50 g/mol for BA96372) and may enhance solubility due to the methoxy group’s polarity compared to the hydrophobic trifluoromethyl group .

Other analogs, such as 5-(N-cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (4h) , highlight the impact of sulfamoyl substituents. The cyclopropyl group in 4h may confer metabolic stability, while the 3,4-difluorophenyl moiety could increase binding affinity in enzyme targets. The target compound’s 3,4-dimethoxyphenethyl group, in contrast, may improve membrane permeability due to its larger size and aromaticity .

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Sulfamoyl Substituent Benzamide Substituent Melting Point (°C) Biological Activity
Target Compound C₂₄H₂₄FN₂O₅S 3,4-Dimethoxyphenethyl 2-Methoxyphenyl Not reported Unknown (hypothesized)
BA96372 () C₂₄H₂₂F₄N₂O₅S 3,4-Dimethoxyphenethyl 4-(Trifluoromethyl)phenyl Not reported Not reported
4h () C₁₇H₁₇F₂N₃O₄S Cyclopropyl 3,4-Difluorophenyl Not reported HBV capsid assembly modulator
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30, ) C₂₂H₁₉ClFNO₄S 3-Fluorophenyl 5-Chloro-2-methoxyphenyl Not reported PD-L1 inhibitor (57.15% inhibition)

ADMET and Molecular Docking

Methoxy groups in the target compound could enhance solubility and reduce toxicity compared to trifluoromethyl or chloro substituents (e.g., BA96372). Molecular docking studies (as in ) would likely predict strong interactions with hydrophobic pockets in enzyme targets, facilitated by the 3,4-dimethoxyphenethyl group’s aromaticity .

Biological Activity

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27FN2O4SC_{22}H_{27}FN_{2}O_{4}S, with a molecular weight of approximately 434.524 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial properties, and a fluorine atom that may enhance its biological activity.

Sulfonamides generally exert their effects by inhibiting bacterial folic acid synthesis. However, specific mechanisms for this compound have not been extensively documented. The presence of the dimethoxyphenethyl group suggests potential interactions with various biological targets, possibly influencing pathways related to inflammation or cancer.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related sulfonamide compounds have shown effectiveness against various strains of Escherichia coli by targeting topoisomerase enzymes, which are crucial for DNA replication and repair in bacteria .

Anti-Obesity Potential

Another area of interest is the anti-obesity potential of related compounds. For example, a study on 3,5-dimethoxy(4-methoxyphenyl)benzamide demonstrated its ability to suppress adipogenesis in 3T3-L1 cells by inhibiting key enzymes involved in lipid synthesis . This suggests that derivatives of the benzamide structure may also possess similar anti-adipogenic properties.

Case Studies and Research Findings

StudyFindingsRelevance
Study on DMA (related compound)Inhibited E. coli topoisomerase I; non-toxic to mammalian cellsSupports potential antibacterial applications
Anti-obesity research on DMPBSuppressed differentiation of adipocytes; reduced fatty acid synthase expressionIndicates potential for weight management applications

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step routes, including sulfonylation, amidation, and functional group protection. Critical parameters include:

  • Temperature control : Avoid thermal degradation of sensitive groups like sulfamoyl (e.g., <50°C for coupling steps).
  • Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) for sulfonamide formation .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) ensures high purity (>95%) .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC and NMR .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 2-, 3-, and 4-positions) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry if crystalline .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays for sulfonamide targets (e.g., carbonic anhydrase) .
  • Cellular viability : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Dose-response curves : Use 8–10 concentrations to establish potency and selectivity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound's reactivity and bioactivity?

  • Methodological Answer :

  • Electronic effects : The electron-withdrawing fluoro group at position 2 enhances sulfamoyl electrophilicity, affecting nucleophilic attack rates in enzyme binding .
  • Steric effects : 3,4-Dimethoxyphenethyl groups may hinder binding to shallow protein pockets; molecular docking simulations can predict steric clashes .
  • Experimental validation : Compare activity of analogs with substituent modifications (e.g., replacing 2-fluoro with chloro) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Verify compound identity : Re-analyze disputed batches via NMR and HRMS to rule out degradation or impurities .
  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .
  • Meta-analysis : Compare data with structurally related compounds (e.g., benzamide sulfonamides) to identify trends .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or micronization .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups); consider deuterium incorporation .
  • Toxicity screening : Assess hepatotoxicity in primary hepatocytes and hemolytic potential in RBCs .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with activity data to predict optimal modifications .
  • Molecular dynamics : Simulate binding to off-target proteins (e.g., cytochrome P450s) to reduce side effects .
  • Fragment-based design : Replace 2-methoxyphenyl with bioisosteres (e.g., thiophene) while maintaining hydrogen-bonding capacity .

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